

# Spectroscopic Profile of 4-Bromomandelic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromomandelic acid

Cat. No.: B146014

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This guide provides a comprehensive overview of the spectroscopic data for **4-Bromomandelic acid**, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of **4-Bromomandelic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.50	Doublet	2H	Aromatic H (ortho to -Br)
~7.35	Doublet	2H	Aromatic H (meta to -Br)
~5.10	Singlet	1H	CH-OH
Broad	Singlet	1H	-COOH
Broad	Singlet	1H	-OH

Note: The exact chemical shifts for the hydroxyl and carboxylic acid protons can vary depending on the solvent and concentration.

#### <sup>13</sup>C NMR (Carbon-13) NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~175	C=O (Carboxylic Acid)
~139	Quaternary Aromatic C-Br
~132	Aromatic CH (ortho to -Br)
~128	Aromatic CH (meta to -Br)
~122	Quaternary Aromatic C-CH
~72	CH-OH

Note: These are estimated chemical shifts based on the analysis of similar compounds and known chemical shift ranges for the respective functional groups.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H Stretch (Alcohol)
3300 - 2500	Strong, Very Broad	O-H Stretch (Carboxylic Acid)
~3050	Medium	Aromatic C-H Stretch
~1710	Strong	C=O Stretch (Carboxylic Acid)
1600 - 1450	Medium to Strong	Aromatic C=C Bending
~1250	Strong	C-O Stretch (Alcohol/Carboxylic Acid)
~1070	Strong	C-Br Stretch

Note: The broadness of the O-H stretching bands is due to hydrogen bonding.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Mass Spectrometry (MS)

m/z	Relative Intensity	Proposed Fragment Ion
230/232	Moderate	[M] <sup>+</sup> (Molecular Ion)
185/187	High	[M - COOH] <sup>+</sup>
157/159	High	[M - COOH - CO] <sup>+</sup>
107	Moderate	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks) with approximately equal intensity.

## Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of approximately 10-20 mg of **4-Bromomandelic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

**Instrumentation and Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

- <sup>1</sup>H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between scans.
- <sup>13</sup>C NMR: A proton-decoupled <sup>13</sup>C NMR spectrum is acquired. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans and a longer acquisition time are required. A relaxation delay of 2-5 seconds is typically employed.

## Infrared (IR) Spectroscopy

**Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the crystalline **4-Bromomandelic acid** is placed directly onto the diamond crystal of the ATR accessory.<sup>[8][9][10][11]</sup> Pressure is applied to ensure good contact between the sample and the crystal.

**Instrumentation and Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.<sup>[8][9][10]</sup>

- A background spectrum of the clean, empty ATR crystal is recorded first.
- The sample spectrum is then recorded over a range of 4000 to 400 cm<sup>-1</sup>.
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

**Sample Introduction and Ionization:** A dilute solution of **4-Bromomandelic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

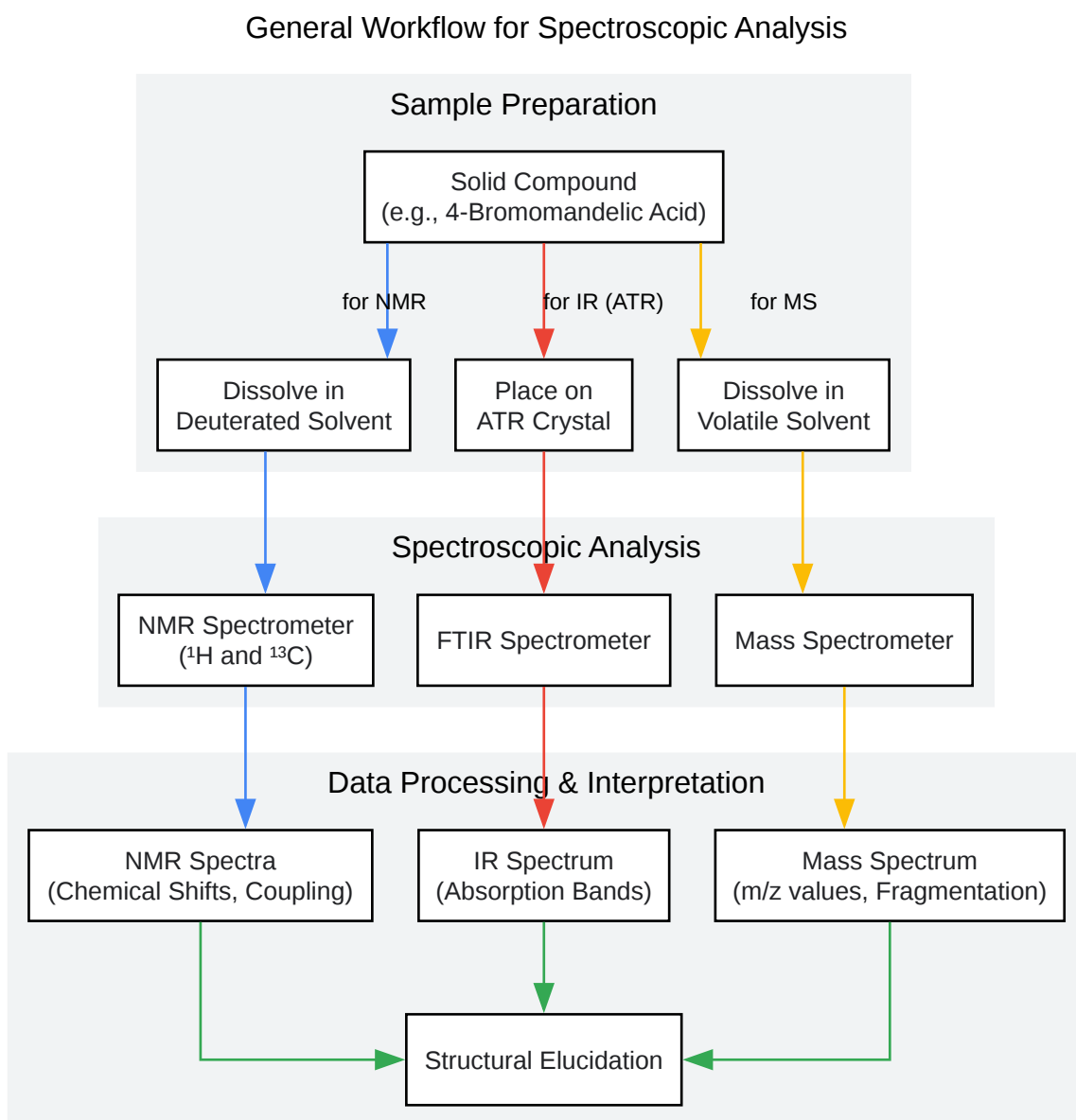
Electron Ionization (EI) is a common method for this type of molecule.<sup>[12][13][14][15]</sup>

**Instrumentation and Data Acquisition:** A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

- The mass spectrum is recorded over a mass-to-charge ( $m/z$ ) range of approximately 50 to 300 amu.
- The resulting spectrum shows the relative abundance of the molecular ion and various fragment ions.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4-Bromomandelic acid**.



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Spectroscopic analysis workflow for a solid organic compound.

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